Ethyl 5-oxocyclopent-1-ene-1-heptanoate

Description

Contextualization of Cyclopentenone Derivatives in Contemporary Organic Synthesis

Cyclopentenone derivatives represent a vital class of organic compounds, characterized by a five-membered ring containing both a ketone functional group and a carbon-carbon double bond. wikipedia.org This structural motif, known as an enone, imparts a high degree of reactivity and versatility, making these compounds powerful building blocks in organic synthesis. nih.govacs.org They are frequently found at the core of numerous natural products, including the fragrant jasmones, potent aflatoxins, and biologically crucial prostaglandins (B1171923). wikipedia.org

The significance of cyclopentenones in contemporary synthesis stems from their ability to undergo a wide array of chemical transformations. acs.org As enones, they are susceptible to nucleophilic conjugate addition (Michael reaction), cycloaddition reactions like the Diels-Alder reaction, and various functionalizations at the positions adjacent to the carbonyl group and the double bond. wikipedia.org The development of stereoselective methods to construct and modify the cyclopentenone ring has been a major focus of research, leading to sophisticated strategies for controlling the three-dimensional architecture of complex molecules. acs.orgthieme-connect.com Key synthetic routes to the cyclopentenone core include the Nazarov cyclization, the Pauson-Khand reaction, and the oxidation of cyclic allylic alcohols. wikipedia.orgorganic-chemistry.org The ability to construct these chiral building blocks is particularly important for the asymmetric synthesis of target molecules. nih.gov

Research Significance of Ethyl 5-oxocyclopent-1-ene-1-heptanoate in Advanced Chemical Transformations

This compound serves as a significant intermediate in the synthesis of more complex and often biologically active molecules. guidechem.com Its structure is closely related to key precursors for prostaglandins, which are lipid compounds involved in physiological processes such as inflammation and blood flow regulation. huaxichemical.com The core structure, 2-(6-carboxyhexyl)-2-cyclopentenone (also known as 5-oxocyclopent-1-ene-1-heptanoic acid), is a documented intermediate in the synthesis of prostaglandins. chemicalbook.com this compound is the ethyl ester of this carboxylic acid.

In multi-step advanced chemical transformations, carboxylic acids are often converted to their ester derivatives, such as an ethyl ester, to act as a protecting group or to modify the compound's solubility and reactivity for subsequent reaction steps. The transformation from the ester back to the carboxylic acid is a standard procedure in organic synthesis. Therefore, the research significance of this compound is intrinsically linked to its role as a versatile precursor, particularly within the pharmaceutical field for the development of biologically active compounds. guidechem.comhuaxichemical.com

Structural Characteristics and Nomenclature of this compound

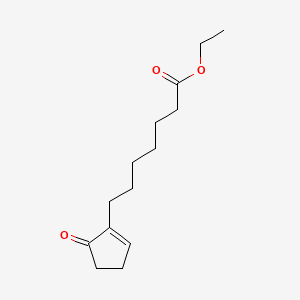

This compound is an organic molecule with the chemical formula C₁₄H₂₂O₃. guidechem.com Its structure consists of two primary components: a cyclopentenone ring and a heptanoate (B1214049) side chain attached to the double bond of the ring. The cyclopentenone moiety is a five-membered ring containing a ketone at position 5. The heptanoate portion is a seven-carbon chain terminating in an ethyl ester functional group.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is ethyl 7-(5-oxocyclopenten-1-yl)heptanoate . guidechem.com This name is derived as follows:

heptanoate : Indicates a seven-carbon ester. wikipedia.org

ethyl : Specifies that it is an ethyl ester, meaning an ethyl group (CH₂CH₃) is attached to the oxygen of the carboxylate. orgsyn.org

7-(...) : Denotes that a substituent is attached to the 7th carbon of the heptanoate chain.

5-oxocyclopenten-1-yl : Describes the substituent. "Cyclopent" indicates a five-membered ring, "en" indicates a double bond (at position 1), "oxo" indicates a ketone group (at position 5), and "yl" signifies it is a substituent attached via position 1. vedantu.com

Below is a table summarizing the key structural and physical properties of the compound.

| Property | Value |

| Molecular Formula | C₁₄H₂₂O₃ |

| Molecular Weight | 238.32 g/mol |

| IUPAC Name | ethyl 7-(5-oxocyclopenten-1-yl)heptanoate |

| CAS Number | 40098-44-0 |

| Boiling Point | 342.6 °C at 760 mmHg |

| Density | 1.022 g/cm³ |

| Refractive Index | 1.481 |

| Topological Polar Surface Area | 43.4 Ų |

| Data sourced from multiple chemical databases. guidechem.comguidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-(5-oxocyclopenten-1-yl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-2-17-14(16)11-6-4-3-5-8-12-9-7-10-13(12)15/h9H,2-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWBFQQAUHFTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC1=CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193137 | |

| Record name | Ethyl 5-oxocyclopent-1-ene-1-heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40098-44-0 | |

| Record name | 1-Cyclopentene-1-heptanoic acid, 5-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40098-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxocyclopent-1-ene-1-heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040098440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-oxocyclopent-1-ene-1-heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-oxocyclopent-1-ene-1-heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving Ethyl 5 Oxocyclopent 1 Ene 1 Heptanoate

Fundamental Reactivity of the 5-Oxocyclopent-1-ene Core

The reactivity of the ethyl 5-oxocyclopent-1-ene-1-heptanoate molecule is largely dictated by the 5-oxocyclopent-1-ene core, which is an α,β-unsaturated ketone system. This arrangement of functional groups gives rise to distinct electrophilic centers, making the molecule susceptible to attack by a variety of nucleophiles.

Nucleophilic and Electrophilic Reaction Modes

The 5-oxocyclopent-1-ene core possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon of the enone system. libretexts.org This dual reactivity allows for two main modes of nucleophilic attack:

1,2-Addition (Direct Addition): Strong, hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the electrophilic carbonyl carbon directly. This results in the formation of an alcohol after workup. libretexts.org

1,4-Addition (Conjugate Addition or Michael Addition): Softer nucleophiles, including cuprates, amines, thiols, and enolates, preferentially attack the β-carbon of the α,β-unsaturated system. libretexts.orgnih.gov This is a key reaction in the synthesis of prostaglandins (B1171923), allowing for the introduction of the lower side chain. nih.gov

The electrophilicity of the cyclopentenone ring can be influenced by substituents. rsc.org The electrophilicity parameter (E) for cyclopentenone has been determined, providing a quantitative measure of its reactivity towards nucleophiles. rsc.org

Elucidation of Conjugate Addition Mechanisms

The conjugate addition of nucleophiles to the cyclopentenone ring is a cornerstone of prostaglandin (B15479496) synthesis. nih.govrsc.org The mechanism typically involves the following steps:

Nucleophilic Attack: The nucleophile adds to the β-carbon of the enone, leading to the formation of a resonance-stabilized enolate intermediate. libretexts.org

Protonation: The enolate is then protonated, usually during aqueous workup, to yield the 1,4-adduct. libretexts.org

Tautomerization: The resulting enol rapidly tautomerizes to the more stable keto form. libretexts.org

The stereoselectivity of this addition is of paramount importance in prostaglandin synthesis. libretexts.org The approach of the nucleophile is often directed by existing stereocenters or by the use of chiral auxiliaries or catalysts. acs.org For instance, organocuprate reagents are widely used for the introduction of the lower prostaglandin side chain via conjugate addition. rsc.org

Oxidation and Reduction Pathways of the Cyclopentenone and Ester Functionalities

The cyclopentenone and ester functionalities in this compound and its derivatives can undergo a variety of oxidation and reduction reactions. These transformations are critical for installing the correct oxidation states at various positions in the target prostaglandin.

Reduction:

Ketone Reduction: The C-9 ketone of the cyclopentenone ring is often reduced to a hydroxyl group. imperial.ac.uk The stereochemistry of this reduction is crucial. Reagents like sodium borohydride (B1222165) can be used, and the stereochemical outcome can be influenced by steric hindrance from other parts of the molecule or by using directing groups. imperial.ac.uk

Ester Reduction: The ethyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org However, this reagent would also reduce the cyclopentenone. Therefore, selective reduction of the ester often requires prior protection of the ketone. wikipedia.org Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid.

Oxidation:

The cyclopentenone ring itself is relatively oxidized. However, further oxidation can occur under specific conditions, sometimes leading to ring-opening or rearrangement. The oxidation of arachidonic acid to form endoperoxide intermediates is a key step in the biosynthesis of prostaglandins, which then rearrange to form cyclopentenone structures. researchgate.net While not a direct oxidation of the pre-formed cyclopentenone, this highlights the role of oxidative processes in forming these structures in nature. researchgate.netbio-rad.com

Substitution Reactions and Interconversion of Functional Groups

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. fiveable.menumberanalytics.com In the context of this compound and its derivatives, FGIs are used to elaborate the side chains and modify the core structure.

Nucleophilic Substitution: Alcohols, which can be formed by the reduction of the ketone or ester, can be converted into better leaving groups (e.g., tosylates, mesylates) and subsequently displaced by nucleophiles to introduce new functional groups. sinica.edu.tw

Conversion of Alcohols to Halides: Alcohols can be converted to alkyl halides using reagents like phosphorus tribromide or thionyl chloride, which can then participate in further substitution or coupling reactions. sinica.edu.tw

Ester and Amide Formation: The carboxylic acid, obtained from ester hydrolysis, can be activated and reacted with alcohols or amines to form different esters or amides, respectively. sinica.edu.tw

These interconversions are essential for creating the diverse array of prostaglandin analogues with varying biological activities. numberanalytics.com

Tautomerism and Equilibrium Studies of Keto-Enol Forms

Keto-enol tautomerism is an equilibrium between a ketone (or aldehyde) and its corresponding enol form. oregonstate.edumasterorganicchemistry.com For this compound, the cyclopentenone moiety can theoretically exist in equilibrium with its enol tautomer.

The equilibrium generally favors the keto form for simple ketones. masterorganicchemistry.com However, the position of the equilibrium can be influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com The enol form is a key intermediate in reactions that occur at the α-carbon, such as alkylation.

The β-dicarbonyl-like nature that arises after conjugate addition can lead to a more significant enol content. nih.gov Studies on related β-ketoesters have shown that the keto-enol equilibrium can be shifted, and in some cases, the enol form can be a major component of the equilibrium mixture, particularly in non-polar solvents where intramolecular hydrogen bonding can stabilize the enol. chemrxiv.org The enol form is nucleophilic at the α-carbon and can react with electrophiles. masterorganicchemistry.com This reactivity is harnessed in various synthetic strategies.

The tautomerization process can be catalyzed by both acids and bases. oregonstate.eduyoutube.com Understanding the factors that govern the keto-enol equilibrium is important for controlling the reactivity of these prostaglandin precursors.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Structural Elucidation and Conformation Analysis

No specific quantum chemical calculations for the structural elucidation and conformational analysis of Ethyl 5-oxocyclopent-1-ene-1-heptanoate have been reported.

Electronic Structure Analysis and Bonding Characteristics

There is no available research detailing the electronic structure or bonding characteristics of this compound. For related prostaglandin (B15479496) systems, methods like density functional theory (DFT), specifically B3LYP, have been used to investigate reaction mechanisms, which inherently involves analysis of the electronic structure of intermediates. acs.org

Conformational Landscape and Energetics

A detailed conformational landscape and the associated energetics for this compound are not documented in the literature. For similar molecules, understanding the conformational preferences, particularly of the flexible side chains, is crucial for their biological activity and is often investigated in the context of their receptor binding. nih.gov

Computational Modeling of Reaction Mechanisms

There are no specific computational models for reaction mechanisms involving this compound.

Transition State Identification and Energy Barrier Calculations

Specific transition state structures and energy barriers for reactions involving this compound have not been computationally determined in published studies. In the broader context of prostaglandin synthesis, computational chemistry is used to calculate the energetics of various reaction steps, such as the multi-step radical mechanism for the conversion of arachidonic acid to prostaglandin G2. acs.org

Prediction of Reaction Pathways and Selectivity

While this compound is a precursor in prostaglandin synthesis, predictive computational studies on its specific reaction pathways and the selectivity of these reactions are not available.

Molecular Dynamics Simulations for Solvent Effects and Reaction Kinetics

No molecular dynamics simulation studies have been published that focus on the solvent effects or reaction kinetics of this compound. Molecular dynamics simulations are a powerful tool for studying the behavior of molecules in solution and are widely used in drug discovery and materials science. mdpi.com

Derivation of Structure-Reactivity Relationships from Computational Descriptors

The reactivity of this compound is intrinsically linked to its electronic and steric properties. Computational chemistry offers a powerful toolkit to quantify these properties through the calculation of various molecular descriptors. By establishing a correlation between these descriptors and experimentally observed reactivity, quantitative structure-activity relationship (QSAR) models can be developed. These models are crucial for predicting the behavior of the molecule in different chemical environments and for designing new analogues with tailored reactivity.

Key computational descriptors for this compound include both quantum chemical and topological parameters. Quantum chemical descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges, provide a detailed picture of the molecule's electronic landscape. For instance, the electrophilicity of the cyclopentenone ring, a key feature for its reactivity in Michael additions and Nazarov cyclizations, can be rationalized by analyzing the distribution of positive charge and the LUMO lobes on the β-carbon of the enone system.

Topological descriptors, on the other hand, encode information about the molecule's size, shape, and branching. These descriptors are computationally less expensive and can be used to build robust QSAR models for predicting physical properties and biological activity. For this compound, descriptors like the topological polar surface area (TPSA) and the logarithm of the partition coefficient (logP) are instrumental in predicting its solubility and permeability, which are important considerations in its handling and in biphasic reaction systems.

A hypothetical QSAR study might involve synthesizing a series of derivatives of this compound with varying substituents on the cyclopentenone ring or the heptanoate (B1214049) side chain. The reaction rates for a specific transformation, for example, a base-catalyzed intramolecular cyclization, would be measured experimentally. These rates would then be correlated with a set of calculated descriptors to derive a mathematical model. Such a model could reveal, for instance, that increasing the electron-withdrawing nature of a substituent at a specific position enhances the reaction rate, providing a clear strategy for optimizing the reaction.

Table 1: Selected Computational Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 238.32 g/mol | Basic physical property. nih.gov |

| Molecular Formula | C₁₄H₂₂O₃ | Elemental composition. nih.gov |

| XLogP3-AA | 2.3 | A measure of lipophilicity, important for solubility prediction. nih.gov |

| Topological Polar Surface Area | 43.4 Ų | Predicts transport properties such as membrane permeability. nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Indicates potential for hydrogen bonding interactions. nih.gov |

In Silico Screening for Novel Catalytic Systems

The synthesis of this compound and its subsequent transformations often rely on catalysis. In silico screening has emerged as a time- and cost-effective strategy to identify promising new catalysts. This approach involves the computational evaluation of a large library of potential catalysts for a specific reaction, such as the enantioselective reduction of the ketone or the conjugate addition to the enone.

For instance, in the context of synthesizing chiral prostaglandins (B1171923), the enantioselective reduction of the 5-oxo group is a critical step. An in silico screening campaign could be designed to find a suitable organocatalyst. This would involve:

Building a Virtual Library: A diverse library of chiral catalysts, such as proline derivatives or chiral phosphoric acids, would be constructed.

Docking and Reaction Modeling: Each catalyst would be computationally "docked" with this compound to form a transition state complex for the reduction reaction. The energy of this transition state would be calculated using quantum mechanical methods.

Ranking and Selection: The catalysts would be ranked based on the calculated activation energies. Those with the lowest activation energies for the desired enantiomer would be considered the most promising candidates for experimental validation.

A similar approach can be applied to discover catalysts for other key reactions. For example, the Nazarov cyclization, a powerful method for forming cyclopentenones, can be catalyzed by Lewis acids. dicp.ac.cnorganic-chemistry.org Computational studies can help in understanding the mechanism of this reaction and in identifying Lewis acids that could promote the cyclization of precursors to this compound with high efficiency and selectivity. dicp.ac.cnbeilstein-journals.orgnih.gov By modeling the interaction of different Lewis acids with the substrate, researchers can predict which catalysts will be most effective. beilstein-journals.orgbeilstein-journals.org

Table 2: Hypothetical In Silico Screening Results for the Enantioselective Reduction of this compound

| Catalyst Type | Catalyst ID | Predicted Enantiomeric Excess (%) | Relative Activation Energy (kcal/mol) |

|---|---|---|---|

| Chiral Phosphoric Acid | CPA-1 | 95 (R) | 0.0 |

| Proline Derivative | Pro-cat-5 | 88 (S) | +1.2 |

| Chiral Diamine | DA-3 | 75 (R) | +2.5 |

It is important to note that in silico screening provides predictions that must be confirmed by experimental studies. However, by narrowing down the vast number of potential catalysts to a small set of promising candidates, computational chemistry significantly accelerates the discovery and optimization of new catalytic systems for the synthesis and transformation of this compound.

Synthetic Applications and Advanced Transformations of Ethyl 5 Oxocyclopent 1 Ene 1 Heptanoate

Role as a Key Intermediate in Natural Product Synthesis

The structural framework of Ethyl 5-oxocyclopent-1-ene-1-heptanoate is embedded within a variety of natural products, making it a critical starting point or intermediate for their total synthesis. The combination of the cyclopentane (B165970) ring and the C7 side chain mirrors the core structure of many eicosanoids and related compounds.

Prostaglandin (B15479496) and Prostanoid Analog Total Synthesis

The cyclopentenone heptanoate (B1214049) skeleton is a cornerstone in the synthesis of prostaglandins (B1171923), a class of lipid compounds involved in numerous physiological processes. nih.govnih.gov The quintessential strategy involves the conjugate addition of a nucleophilic side chain (the "omega" chain) to the C-2 position of the cyclopentenone ring. youtube.com This approach, often referred to as a two-component coupling strategy, is highly convergent and efficient. researchgate.net

Research has demonstrated that intermediates like the methyl ester analog, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, are central to these synthetic routes. researchgate.netacs.org For instance, the synthesis of Prostaglandin F2α, a major primary prostaglandin, has been achieved using strategies that build upon this core structure. youtube.com The cyclopentenone's double bond and ketone functionality allow for stereocontrolled introductions of substituents, which is critical for achieving the specific stereochemistry of the target prostaglandin. youtube.com The synthesis of various prostanoid analogs, such as Rosaprostol, also utilizes cyclopentenone precursors, highlighting the versatility of this structural motif. nih.gov

Construction of Phytoprostane Core Structures

Phytoprostanes are non-enzymatic metabolites of α-linolenic acid found in plants, which exhibit significant biological activities, including protective effects against oxidative stress. nih.gov this compound and its derivatives are pivotal in the laboratory synthesis of these natural products. frontiersin.org A facile synthesis for B1- and L1-type phytoprostanes has been developed based on the reductive alkylation of 1,3-cyclopentanedione (B128120) followed by further transformations to yield the cyclopentenone core. nih.gov

One key strategy involves a cross-coupling metathesis reaction to append the second side chain, creating the characteristic 2,3-disubstituted cyclopentenone structure of phytoprostanes like 16-B1-PhytoP and 9-L1-PhytoP. nih.govfrontiersin.org This demonstrates the compound's role not just as a structural backbone but as a reactive platform for advanced chemical transformations to build the complete and complex phytoprostane molecule. nih.gov

Precursor to Other Complex Biologically Active Molecules

The utility of the cyclopentenone heptanoate core extends beyond prostaglandins and phytoprostanes. The inherent reactivity of the scaffold makes it a valuable starting material for a range of other biologically active molecules. For example, the synthesis of 14,15-dehydro-12-oxo-phytodienoic acid, a cyclopentenone related to the chromomoric acid family, is derived from similar pathways. nih.gov A practical, multi-step synthesis starting from suberic acid can produce the key intermediate methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, which serves as a gateway to various complex structures through sequential reduction and rearrangement reactions. researchgate.net

Utility in the Synthesis of Pharmaceutical Precursors

The structural features of this compound make it an important intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).

Intermediates for Cyclopentenone-Containing Pharmaceutical Agents (e.g., Misoprostol)

Perhaps the most prominent application of this scaffold is in the synthesis of Misoprostol, a synthetic analog of Prostaglandin E1 used to prevent stomach ulcers and induce labor. researchgate.net The total synthesis of Misoprostol heavily relies on a key intermediate, often the methyl ester analog, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate or a protected version like methyl 5-oxo-3-[(triethylsilyl)oxy]-1-cyclopentene-1-heptanoate. google.comindiamart.com

The core of the synthesis is the conjugate 1,4-addition of an organocuprate reagent, which carries the second side chain, to the cyclopentenone ring. google.com This step establishes the carbon skeleton of Misoprostol in a highly efficient manner. The versatility of this approach allows for the preparation of Misoprostol and its analogs, solidifying the role of the cyclopentenone heptanoate core as a crucial pharmaceutical precursor. researchgate.netgoogle.com

| Intermediate Name | CAS Number | Role in Synthesis | Reference |

|---|---|---|---|

| Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | 40098-26-8 | Core cyclopentenone structure providing the alpha-chain. | researchgate.netindiamart.com |

| Methyl 5-oxo-3-[(triethylsilyl)oxy]-1-cyclopentene-1-heptanoate | Not available | Protected intermediate for conjugate addition. | google.com |

Building Block for Advanced Pharmaceutical Scaffolds

The cyclopentenone ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. The functional handles on this compound—the ester and the enone—allow for its incorporation into more complex and advanced pharmaceutical scaffolds. The two-component coupling strategy used for prostaglandins is a general method applicable to creating a wide array of disubstituted cyclopentanes. tandfonline.com

Strategies such as one-pot syntheses using in-situ generated organocuprates from alkenylzirconium intermediates further expand the utility of these cyclopentenone building blocks. acs.org This allows for the efficient assembly of complex prostaglandin-like structures and other novel molecular frameworks. The ability to introduce two different side chains onto the cyclopentane ring in a controlled manner is a powerful tool for generating libraries of compounds for drug discovery, making this intermediate a valuable starting point for advanced pharmaceutical scaffolds. youtube.com

| Product Class | Specific Example | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Prostaglandins | Prostaglandin F2α | Conjugate addition of omega-chain to cyclopentenone. | youtube.com |

| Phytoprostanes | 16-B1-PhytoP | Cross-coupling metathesis. | nih.govfrontiersin.org |

| Pharmaceuticals | Misoprostol | 1,4-addition of an organocuprate. | researchgate.netgoogle.com |

| Prostanoid Analogs | Rosaprostol | Ruthenium-catalyzed coupling and Barbier-type reaction. | nih.gov |

Exploration of this compound as a Ligand in Organometallic Catalysis

While this compound is primarily utilized as a building block or substrate in organic synthesis, its inherent structural features—specifically the enone moiety—suggest a potential, albeit less explored, role as a ligand in organometallic chemistry. The coordination of α,β-unsaturated carbonyl compounds to transition metals is a fundamental aspect of many catalytic processes. mlsu.ac.inuomustansiriyah.edu.iq

The enone functionality can bind to a metal center in several ways. The most common mode of coordination involves the π-system of the carbon-carbon double bond, forming a π-complex. uomustansiriyah.edu.iq In this scenario, the electron density from the C=C bond is donated to a vacant d-orbital of the metal. A second mode of interaction can occur through the lone pair of electrons on the carbonyl oxygen, which can act as a Lewis base, donating to the Lewis acidic metal center. libretexts.org This dual potential for coordination allows the enone to act as a bidentate ligand, although coordination through the alkene is generally more prevalent in catalytic cycles involving transformations of the enone itself.

The ability of a transition metal to coordinate to the enone can activate the system towards various reactions. For instance, coordination to a metal can polarize the C=C bond, making the β-carbon more electrophilic and susceptible to nucleophilic attack. This is a key principle in many conjugate addition reactions catalyzed by transition metals.

Although direct examples of this compound serving as a formal ligand in a stable, isolated organometallic complex are not prominent in the literature, its transient coordination to a metal catalyst is a critical step in many of its synthetic transformations. For example, in ruthenium-catalyzed transfer hydrogenation reactions, the substrate (the α,β-unsaturated ketone) coordinates to the metal center prior to the hydride transfer. rsc.org The nature of the other ligands on the metal center plays a crucial role in tuning the activity and selectivity of such reactions.

The table below outlines the potential coordination modes of the enone functionality present in this compound and the resulting activation for subsequent chemical reactions.

| Coordination Mode | Interacting Atoms | Nature of Interaction | Resulting Activation |

| η²-Alkene Coordination | C=C double bond | π-donation from alkene to metal | Increased electrophilicity of the β-carbon |

| n-Carbonyl Coordination | Carbonyl Oxygen | Lone pair donation from oxygen to metal | Increased electrophilicity of the carbonyl carbon |

| η⁴-Enone Coordination | C=C-C=O system | π-system donation to metal | Activation of the entire conjugated system |

It is important to note that in most catalytic applications, the interaction between the enone and the metal is transient, designed to facilitate a specific transformation of the enone itself rather than to form a stable organometallic complex where the enone acts as a spectator ligand.

Derivatization Strategies for Altered Reactivity or Selectivity Profiles

The strategic derivatization of this compound is central to its use in the synthesis of complex molecules like prostaglandins, where precise control of stereochemistry and functionality is paramount. mdpi.comnih.gov Modifications can be targeted at the cyclopentenone ring or the heptanoate side chain to influence the outcome of subsequent reactions.

Modifications of the Cyclopentenone Ring:

The enone system is a hub of reactivity. Derivatization strategies often focus on controlling the stereochemical outcome of reactions at the C=C double bond and the carbonyl group.

Selective Reduction: The reduction of the enone can proceed via 1,2-addition to yield an allylic alcohol or via 1,4-addition (conjugate reduction) to afford a saturated ketone. The choice of catalyst and reaction conditions is critical for achieving high chemoselectivity. For instance, certain ketoreductases can be employed for the selective reduction of either the carbonyl or the alkene moiety. chemrxiv.orgrsc.org The use of chiral catalysts can afford enantiomerically enriched products. scispace.com

Conjugate Addition: The introduction of substituents at the β-position of the enone via 1,4-conjugate addition is a powerful tool for carbon-carbon bond formation. Organocuprates and other organometallic reagents are commonly used for this purpose. The stereochemistry of the newly formed stereocenter can be controlled by using chiral ligands on the metal catalyst or by substrate control where existing stereocenters on the cyclopentane ring direct the approach of the nucleophile. acs.org

Epoxidation and Subsequent Ring Opening: Epoxidation of the electron-deficient alkene, followed by nucleophilic ring-opening, provides a route to functionalized cyclopentanones with controlled stereochemistry.

The following table summarizes key derivatization reactions of the cyclopentenone ring and their impact on reactivity and selectivity.

| Reaction Type | Reagents/Catalysts | Modification | Impact on Reactivity/Selectivity |

| Selective 1,2-Reduction | NaBH₄/CeCl₃, Chiral Catalysts | Enone to Allylic Alcohol | Introduces a hydroxyl group and a stereocenter. tandfonline.com |

| Selective 1,4-Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Enone to Saturated Ketone | Removes the C=C double bond, directing subsequent reactivity elsewhere. acs.org |

| Conjugate Addition | Organocuprates, Organozincs | Alkylation of the β-position | Forms a new C-C bond and a stereocenter. scispace.comacs.org |

| Epoxidation | m-CPBA, H₂O₂ | Enone to Epoxyketone | Creates a reactive electrophilic site for ring-opening. |

Modifications of the Heptanoate Side Chain:

Ester Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This allows for the formation of amide bonds, which can be useful for attaching the molecule to other scaffolds or for modulating its biological activity.

Functionalization of the Alkyl Chain: While less common, the alkyl chain can be functionalized, for example, through radical-mediated processes, although this can be challenging to achieve selectively.

The derivatization of this compound is a testament to the power of modern synthetic chemistry to manipulate molecular structure with a high degree of precision. By carefully selecting reagents and reaction conditions, chemists can alter the inherent reactivity of this versatile building block to achieve a wide range of synthetic goals, most notably in the stereocontrolled synthesis of prostaglandins and related bioactive compounds. researchgate.netnih.govlibretexts.org

Future Research Directions and Emerging Trends

Development of Sustainable and Environmentally Benign Synthetic Methodologies

A major thrust in modern pharmaceutical chemistry is the development of manufacturing processes that are both economically viable and environmentally responsible. nih.gov This paradigm shift is heavily influencing the future approaches to synthesizing prostaglandin (B15479496) precursors.

Future synthetic routes for Ethyl 5-oxocyclopent-1-ene-1-heptanoate are expected to increasingly incorporate the principles of green chemistry. mdpi.com The goal is to minimize the environmental footprint of the synthesis process by reducing waste, avoiding hazardous reagents, and improving energy efficiency. nih.gov Research efforts are directed towards replacing traditional stoichiometric reagents with catalytic alternatives, which can be used in small quantities and often recycled. The use of greener solvents, such as water, ionic liquids, or supercritical fluids, is being explored to replace hazardous organic solvents commonly used in conventional synthesis. mdpi.com Furthermore, there is a focus on improving atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reactor, also contributes to a greener process by reducing the need for intermediate purification steps, thereby saving solvents and energy. researchgate.net

Table 1: Examples of Bio-Catalytic and Chemo-Enzymatic Strategies Relevant to Cyclopentenone Synthesis

| Catalytic System | Transformation | Substrate Type | Key Advantage | Citation |

|---|---|---|---|---|

| Yeast (Pichia anomala) | Stereoselective ketone reduction & C=C bond reduction | Prostaglandin intermediate | One-pot, multi-enzyme reaction sequence for high stereoselectivity. | nih.govresearchgate.net |

| Lipase | Enantioselective acylation/hydrolysis | Racemic hydroxylated cyclopentenones | Efficient kinetic resolution to obtain chiral building blocks. | acs.orgnih.gov |

| Immobilized Acinetobacter sp. | Enantioselective hydrolysis | Racemic cyclopentenone esters | Improved enzyme stability and reusability. | acs.org |

| Enoate Reductases (OYEs) | Asymmetric reduction of C=C bond | α,β-Unsaturated ketones | Provides access to chiral saturated ketones, crucial for specific prostaglandin analogues. | researchgate.net |

Discovery of Novel Reactivity Patterns and Chemical Transformations

The core structure of this compound, featuring an α,β-unsaturated ketone (enone), is a versatile platform for a wide array of chemical transformations. numberanalytics.compsiberg.com Future research will continue to explore novel reactivity patterns to generate new analogues and improve synthetic efficiency. This includes the development of new catalytic systems for conjugate additions (Michael additions), which allow for the introduction of diverse functional groups at the β-position of the cyclopentenone ring. psiberg.com The exploration of novel cycloaddition reactions, such as the Pauson-Khand reaction or Nazarov cyclization, could provide new pathways to construct the cyclopentenone core itself. organic-chemistry.orgwikipedia.org Furthermore, research into new transition-metal-catalyzed cross-coupling reactions or C-H activation strategies could enable the direct functionalization of the cyclopentenone ring in ways that are not possible with current methods. organic-chemistry.org Understanding the fundamental reactivity of this enone system, including its behavior in pericyclic reactions or under photocatalytic conditions, will open doors to previously inaccessible chemical space. numberanalytics.comresearchgate.net

Integration with Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch processing to continuous flow chemistry is a major trend in pharmaceutical manufacturing. asynt.com The synthesis of active pharmaceutical ingredients (APIs) and their intermediates using flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govmdpi.comaurigeneservices.com Future production of this compound will likely leverage flow chemistry to achieve higher efficiency and consistency. drreddys.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. asynt.com

Coupled with flow chemistry, automated synthesis platforms are set to revolutionize the discovery and optimization of synthetic routes. nih.gov These systems can perform numerous reactions in parallel, allowing for rapid screening of different catalysts, solvents, and reaction conditions. innovations-report.comnewatlas.com For a multi-step synthesis, automated platforms can link several flow reactors in sequence, enabling a continuous, end-to-end process from simple starting materials to the complex final product without manual intervention. mpg.demerckmillipore.com This not only accelerates the development timeline but also facilitates the creation of compound libraries based on the this compound scaffold for biological screening. nih.gov

Table 2: Advantages of Flow Chemistry in Pharmaceutical Synthesis

| Feature | Description | Benefit for Synthesis | Citation |

|---|---|---|---|

| Enhanced Safety | Small reactor volumes and efficient heat dissipation minimize risks associated with exothermic or hazardous reactions. | Safer handling of reactive intermediates and reagents. | asynt.comnih.gov |

| Precise Control | Accurate control over temperature, pressure, flow rate, and stoichiometry. | Improved yield, purity, and reproducibility; reduced side reactions. | asynt.comaurigeneservices.com |

| Rapid Optimization | Automated systems allow for quick variation of parameters to find optimal reaction conditions. | Accelerated process development. | mdpi.com |

| Scalability | Production is scaled by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). | More straightforward and predictable scale-up from lab to production. | asynt.com |

| Integration | Can be easily combined with in-line purification and analytical techniques. | Streamlined multi-step synthesis and real-time quality control. | mdpi.com |

Application of Advanced In-Situ Spectroscopic Monitoring Techniques

To fully optimize and control synthetic processes, particularly in a flow chemistry environment, real-time monitoring is essential. The application of advanced in-situ spectroscopic techniques is a growing trend that provides a deeper understanding of reaction mechanisms and kinetics. oxinst.comchemcatbio.org Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into a reactor setup. uni-rostock.de This allows chemists to track the concentration of reactants, intermediates, and products as the reaction progresses. rsc.org The data gathered from in-situ monitoring can be used to identify reaction bottlenecks, detect transient intermediates, and elucidate complex reaction pathways. chemcatbio.orguni-rostock.de This detailed mechanistic insight is invaluable for process optimization, ensuring high efficiency and preventing the formation of impurities. lbl.gov

Synergistic Approaches Combining Computational and Experimental Chemistry

The synergy between computational modeling and experimental work is transforming modern chemical research and drug discovery. jddhs.comjddhs.comnih.gov In the context of this compound, computational chemistry offers powerful tools to guide and accelerate research. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms, predict the stability of intermediates, and understand the role of catalysts at a molecular level. rsc.org Molecular docking and molecular dynamics simulations can predict how derivatives of the core structure might interact with biological targets, thereby guiding the design of new, more potent prostaglandin analogues. researchgate.net This in silico screening allows researchers to prioritize which compounds to synthesize, saving significant time and resources. nih.gov The iterative cycle of computational prediction followed by experimental validation creates a highly efficient workflow for discovering new reactions, optimizing existing processes, and designing novel molecules with desired properties. jddhs.comjddhs.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.